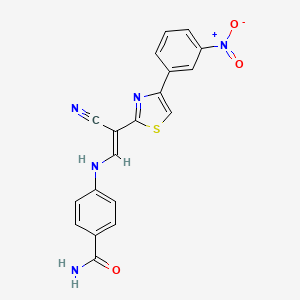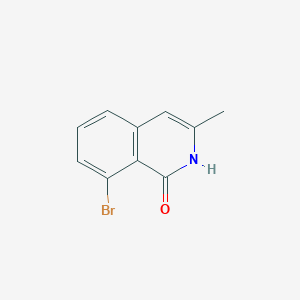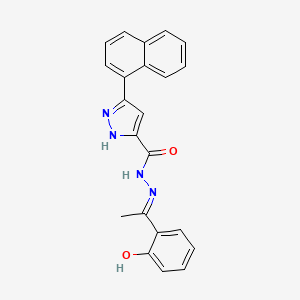![molecular formula C19H13Cl2N3OS2 B2441044 6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 339022-77-4](/img/structure/B2441044.png)
6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as CITCO, is a cell-permeable imidazothiazole compound . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds has been performed using the Vilsmeier-Haack (V-H) reaction . The V-H reagent was prepared by adding POCl3 (1.5 eq.) into a stirred solution of DMF (1.5 eq.) in CHCl3 at 0–5 °C .Molecular Structure Analysis
The molecular formula of this compound is C19H12Cl3N3OS, and it has a molecular weight of 436.74 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, it is part of a series of imidazo[2,1-b]thiazole-based chalcone derivatives that have been synthesized and tested for their anticancer activities .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 436.74 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.科学的研究の応用
Stereoisomerization and Molecular Binding
Research on the stereoisomerization of CITCO, a closely related compound, provides insights into the molecular dynamics and binding mechanisms of such chemicals. CITCO is known as an agonist of the human constitutive androstane receptor (hCAR), which plays a crucial role in xenobiotic sensing in the liver. The study focused on the E- and Z-isomers of CITCO, highlighting their ability to undergo stereoisomerization, which could influence their interaction with hCAR. This research could be relevant to understanding how structural variations in similar compounds might affect their biological activity and therapeutic potential (Diethelm-Varela et al., 2020).
Antimicrobial and Anti-inflammatory Activities
A study on novel imidazo[2,1-b][1,3,4]thiadiazole derivatives highlighted their antimicrobial and anti-inflammatory activities. These compounds were synthesized and characterized, demonstrating significant potential against various pathogens. Such findings suggest that derivatives of imidazo[2,1-b][1,3]thiazole could have valuable applications in developing new antimicrobial agents, which might extend to the compound , given its structural similarities (Alegaon & Alagawadi, 2011).
Electrophilic Substitution and Reactivity
Electrophilic substitution reactions involving imidazo[2,1-b]thiazoles have been studied to understand the reactivity and potential chemical modifications of these compounds. Such research is crucial for developing synthetic pathways and understanding the chemical behavior of imidazo[2,1-b]thiazole derivatives, which could be applicable to similar compounds, including the one (O'daly et al., 1991).
Herbicidal Activity
Imidazo[2,1-b]thiazole derivatives have also been explored for their potential herbicidal activity. Research in this area has identified several compounds within this class that are effective in controlling weeds in agricultural settings. Such applications highlight the versatility of imidazo[2,1-b]thiazole derivatives in various fields beyond pharmaceuticals, potentially including the compound of interest (Andreani et al., 1991).
作用機序
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
特性
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(6-phenylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3OS2/c20-14-7-6-13(16(21)10-14)12-25-22-11-17-18(23-19-24(17)8-9-26-19)27-15-4-2-1-3-5-15/h1-11H,12H2/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFMAYRVFWYPBB-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

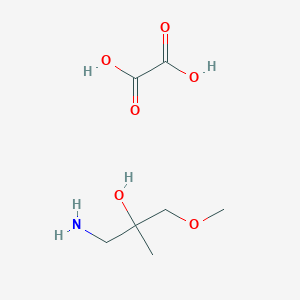
![2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine;dihydrochloride](/img/structure/B2440962.png)
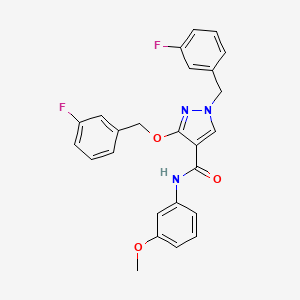
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2440966.png)
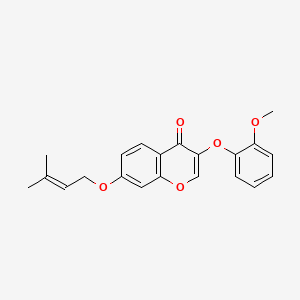

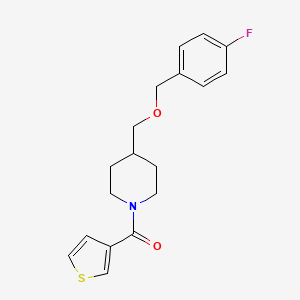

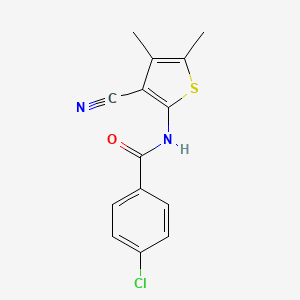
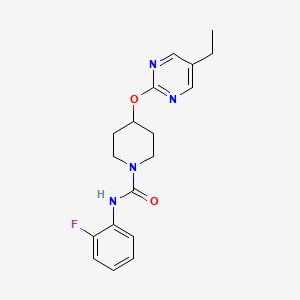
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2440974.png)
